Journal Name:Molecular Imaging
Journal ISSN:1536-0121
IF:2.8
Journal Website:https://journals.sagepub.com/home/mix
Year of Origin:0
Publisher:SAGE Publications Inc.
Number of Articles Per Year:24
Publishing Cycle:
OA or Not:Yes
CaI2: a more effective passivator of perovskite films than PbI2 for high efficiency and long-term stability of perovskite solar cells†
Molecular Imaging ( IF 2.8 ) Pub Date: 2018-03-28 , DOI: 10.1039/C7TA11280G
A large number of previous studies demonstrate that excess PbI2 in perovskite films is essential for solar cells to achieve high efficiency due to defect passivation, but few studies consider its negative impact on the devices' long-term stability. Herein, we introduced CaI2 instead of PbI2 with much less additive content into the CH3NH3PbI3 (MAPbI3) film and obtained a dense, uniform and surface-smooth morphology with much enlarged crystal grains. It has been demonstrated that addition of only 0.5% CaI2 additive to MAPbI3 is enough to enlarge the average grain size from 260 nm to 550 nm; accordingly, the defect density is decreased from 5.76 × 1016 cm−3 to 3.35 × 1016 cm−3 and the photoluminescence (PL) lifetime is increased from 65 ns to 133 ns; as the reference, addition of 5% PbI2 additive to MAPbI3 results in an average grain size of 410 nm, a defect density of 4.06 × 1016 cm−3 and a PL lifetime of 98 ns. In all of these key parameters, CaI2 as a new passivator of the MAPbI3 film, is found to be more effective than conventional PbI2. As a consequence, the champion cell based on MAPbI3(CaI2)0.005 achieved a high efficiency of up to 19.3%, superior to those based on pristine MAPbI3 (16.1%) and MAPbI3(PbI2)0.05 (18.0%). In addition, 10 times less additive of CaI2 than PbI2 made the perovskite film much less deviated from the ideal stoichiometry of MAPbI3, which is found to be essential for the device to achieve long-term stability.
Detail
Bulky crystalline BiVO4 thin films for efficient solar water splitting
Molecular Imaging ( IF 2.8 ) Pub Date: 2016-05-25 , DOI: 10.1039/C6TA03072F
We report a new fabrication method of flat, uniform BiVO4 films on an electrically conductive transparent indium tin oxide (ITO) film based on a solution process for depositing bismuth precursor films and a high-temperature calcination process with an organic vanadium precursor. The synthesised BiVO4 films, composed as a monolayer of crystallites (diameter ≤ 1 μm) fixed on the ITO, realised half-cell solar-to-hydrogen energy conversion efficiencies of over 1.5% by the aid of impregnated CoOx and atomic-layer-deposited NiO when tested as oxygen-evolving photoanodes for water splitting under solar simulator AM 1.5G illumination. Stoichiometric oxygen and hydrogen were generated with Faraday efficiencies of unity over 12 h at 0.6–0.9 VRHE. This morphology of our bulky semi-transparent BiVO4 films exhibited state-of-the-art solar water splitting performances.
Detail
Base-resistant adsorbents prepared using diamino group-grafted mesoporous silica uniformly coated with zirconia†
Molecular Imaging ( IF 2.8 ) Pub Date: 2017-11-03 , DOI: 10.1039/C7TA08328A
The mesopore walls of ordered mesoporous silicas were coated with zirconia layers at room temperature using zirconia tetra-n-butoxide dissolved in dry toluene. It was found that coating the silicas three times with zirconia layers was sufficient to completely cover their pore walls with zirconia. The coated mesoporous silicas demonstrated high resistance to a 2 M sodium hydroxide solution at 0 °C. Prior to being coated three times with the zirconia layers, the silica walls were partially coated with 3-(2-aminoethylamino)propyltrimethoxysilane so that diamino groups could be grafted onto the pore walls; this was done so that they could be used as base-resistant adsorbents for copper(II) ions that had been dissolved in basic solutions. The grafted diamino groups, which captured copper(II) ions, were protected from the basic solution, as the silyl in the diamino groups was covered with zirconia layers.
Detail
Battery/supercapacitor hybrid via non-covalent functionalization of graphene macro-assemblies†
Molecular Imaging ( IF 2.8 ) Pub Date: 2014-09-23 , DOI: 10.1039/C4TA03605K
Binder-free, monolithic, high surface area graphene macro-assemblies (GMAs) are promising materials for supercapacitor electrodes, but, like all graphitic carbon based supercapacitor electrodes, still lack sufficient energy density for demanding practical applications. Here, we demonstrate that the energy storage capacity of GMAs can be increased nearly 3-fold (up to 23 W h kg−1) by facile, non-covalent surface modification with anthraquinone (AQ). AQ provides battery-like redox charge storage (927 C g−1) without affecting the conductivity and capacitance of the GMA support. The resulting AQ-GMA battery/supercapacitor hybrid electrodes demonstrate excellent power performance, show remarkable long-term cycling stability and, by virtue of their excellent mechanical properties, allow for further increases in volumetric energy density by mechanical compression of the treated electrode. Our measured capacity is very close to the theoretical maximum obtained using detailed density functional theory calculations, suggesting nearly all incorporated AQ is made available for charge storage.
Detail
Ca2+-doped ultrathin cobalt hydroxyl oxides derived from coordination polymers as efficient electrocatalysts for the oxidation of water†
Molecular Imaging ( IF 2.8 ) Pub Date: 2019-07-26 , DOI: 10.1039/C9TA05882F
The development of highly efficient oxygen evolution reaction (OER) electrocatalysts is critical because the sluggish reaction kinetics of this reaction usually hinders the efficiency of water electrolysis for the generation of H2. Herein, we report that ultrathin cobalt-based coordination polymers (Co-CPs) plates are exceptional electrocatalysts for the OER as they show one of the most lowest Tafel slopes among the cobalt-based OER catalysts reported to date. It has been found that the Co-CPs can be transformed into Co(OH)2 hexagonal nanoplates and then further oxidized into CoOOH, which acts as a catalytic active site for the oxidation of water. Interestingly, when Ca2+, an inactive ion, was introduced into the precursors, thinner CoOOH nanosheets with more exposed active sites were formed, which displayed significantly higher OER activity than the Co-CPs. Furthermore, the content of Ca2+ in the Co-based coordination polymers (CoxCay-CPs) and the corresponding OER activity of these CPs were systematically investigated, and Co0.89Ca0.11-CPs exhibited highest OER activity. This study provides a fundamental understanding of the catalytic mechanism of cobalt-based coordination polymer electrocatalysts and the effect of inactive species, such as Ca2+, on the OER in an alkaline electrolyte, which may promote the design of highly active electrocatalysts.
Detail
Branched CNT@SnO2 nanorods@carbon hierarchical heterostructures for lithium ion batteries with high reversibility and rate capability†
Molecular Imaging ( IF 2.8 ) Pub Date: 2014-07-22 , DOI: 10.1039/C4TA03218G
A novel hierarchical heterostructure consisting of carbon-coated SnO2 mesocrystalline nanorods radially aligned on carbon nanotubes (CNTs) was designed and fabricated by a two-step growth process. SnO2 nanorods were first grown directly on CNTs through a facile solvothermal reaction, which were subsequently coated with a thin layer of carbon to form a branched CNT@SnO2@carbon sandwich-type heterostructure. When used as an anode material in lithium ion batteries, the branched CNT@SnO2@C heterostructures exhibited highly reversible lithium storage behavior and excellent rate capability. The reversible capacity of the CNT@SnO2@C heterostructure reached 984 mA h g−1 at a current density of 720 mA g−1, and retained 590 mA h g−1 at 3.6 A g−1 and 420 mA h g−1 at 7.2 A g−1. This superior performance might be ascribed to the improved mechanical capability and high loading content of SnO2 of the branched architecture, the good electrical conductivity of the CNT backbones and the carbon layer, and the high electrochemical reactivity of the 1D mesocrystalline SnO2 nanorods.
Detail
Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†
Molecular Imaging ( IF 2.8 ) Pub Date: 2014-09-22 , DOI: 10.1039/C4TA04358H
Carbon-coated carambola-like LiFePO4, which consists of LiFePO4 thin layers with a selectively exposed (020) plane, was synthesized by a new method via oriented growth using cholesteric benzoate as a structure-directing agent. The composite exhibits stable and extremely fast kinetics upon Li storage.
Detail
Carbon dioxide capture in amorphous porous organic polymers
Molecular Imaging ( IF 2.8 ) Pub Date: 2016-12-16 , DOI: 10.1039/C6TA09234A
The sharply rising level of atmospheric carbon dioxide resulting from anthropogenic emissions is one of the greatest environmental concerns nowadays. Capture and storage of carbon dioxide (CCS) from coal- or gas-burning power plants is an attractive route to reducing carbon dioxide emissions into the atmosphere. Porous organic polymers (POPs) have been recognized as a very promising candidate for carbon dioxide capture due to their low density, high thermal and chemical stability, large surface area, tunable pore size and structure, and facilely tailored functionality. In this review, we aim to highlight the POPs for CO2 capture and summarize the factors influencing CO2 capture capacity, such as surface area and pore structure, swellable polymers, heteroatomic skeleton and surface functionalized porous organic polymers.
Detail
Carbon nanomaterial scaffold films with conductivity at micro and sub-micron levels
Molecular Imaging ( IF 2.8 ) Pub Date: 2016-07-27 , DOI: 10.1039/C6TA04870F
This work presents novel porous carbon nanomaterial scaffold films (CNSFs) with conductivity at micro and sub-micron levels. The carbon nanomaterial scaffold films (CNSFs) were carefully evaluated by current sensing atomic force microscopy (CS-AFM) to assess their roughness, level of porosity and spatial homogeneity of the electric resistance at the micro and sub-micron levels. CS-AFM showed the arrangement of nanomaterials on the filter and the local surface conductivity, which was highly dependent on the nanomaterial explored and demonstrated that the nanomaterial was, indeed, the only transducer of the electrical signal. The electrical continuity of the films exhibited ohmic and hopping conductivity for all carbon nanomaterial films, being remarked for multi-walled carbon nanotubes revealing, consequently, its potential for molecule detection at the microscale. The antifouling of these CNSFs (RSDs < 7%, n = 10) was demonstrated towards the electrochemical transduction at the microscale of neurotransmitters and phenolic markers as the target molecules in complex media. These CNSFs provide a simple and affordable alternative for expanding new frontiers for (bio-)molecule detection and other chemistry applications at micro and sub-micron levels.
Detail
Attenuating a metal–oxygen bond of a double perovskite oxide via anion doping to enhance its catalytic activity for the oxygen reduction reaction†
Molecular Imaging ( IF 2.8 ) Pub Date: 2020-06-25 , DOI: 10.1039/D0TA04820H
Elevating the sluggish oxygen reduction reaction (ORR) activity of the cathode material is crucial to the development and widespread application of intermediate-temperature solid oxide fuel cells (IT-SOFCs). Herein, a novel SOFC cathode, with superior ORR activity, is designed by incorporating F anions at O-sites of a double perovskite oxide (Sr2Fe1.5Mo0.5O6−δ, SFM). The resulting F-doped SFM cathode (Sr2Fe1.5Mo0.5O6−x−δFx, SFMF, x = 0, 0.1, 0.2 and 0.3) exhibits improved crystal structure symmetry and enhanced electrocatalytic activity for the ORR. At 800 °C, the polarization resistance of F-doped SFM is significantly decreased to 0.072 Ω cm2, which can be ascribed to the enhanced oxygen reduction capacity. Moreover, F-doping reduces the metal–oxygen bond energy and accelerates the transportation of O-ions during the electrochemical process, resulting in significantly enhanced ORR activity.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 BIOCHEMICAL RESEARCH METHODS 生化研究方法4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.00 55 Science Citation Index Expanded Not
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